1-(3-Methylphenyl)pyrrolidin-2-one
Overview
Description
1-(3-Methylphenyl)pyrrolidin-2-one is a heterocyclic organic compound featuring a five-membered lactam ring. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the 3-methylphenyl group enhances its chemical properties, making it a valuable scaffold in drug discovery and development .
Mechanism of Action
Target of Action
1-(3-Methylphenyl)pyrrolidin-2-one is a derivative of pyrrolidin-2-one, a five-membered lactam present in both natural and synthetic compounds . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolidin-2-one, are known to interact with their targets due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . This interaction leads to changes in the target, which can result in various biological effects .
Biochemical Pathways
Pyrrolidin-2-one derivatives are known to affect various biological pathways, leading to diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .
Pharmacokinetics
The physicochemical parameters of pyrrolidine, the parent compound of pyrrolidin-2-one, have been studied
Result of Action
Pyrrolidin-2-one derivatives are known to exhibit diverse biological activities . For example, 3-Hydroxy-1-(4-methylphenyl)-5-(4-nitrophenyl)-4-pivaloyl-2,5-dihydro-1H-pyrrol-2-one exhibited antitumor activity against lung cancer with growth inhibition of 55% and CNS cancer with growth inhibition of 67% .
Action Environment
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action could potentially be influenced by environmental factors.
Biochemical Analysis
Cellular Effects
Pyrrolidin-2-ones have been reported to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . These effects suggest that 1-(3-Methylphenyl)pyrrolidin-2-one could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . This suggests that this compound could potentially exert its effects at the molecular level through similar mechanisms.
Metabolic Pathways
It is known that pyrrolidin-2-ones are routinely used as versatile synthons in organic synthesis due to their inherently rich reactivity . This suggests that this compound could potentially interact with various enzymes or cofactors and affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)pyrrolidin-2-one can be synthesized through various methods. One common approach involves the cyclization of N-substituted amides. For instance, the reaction of 3-methylbenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine can yield the desired product . Another method includes the use of microwave-assisted organic synthesis (MAOS), which enhances synthetic efficiency and supports green chemistry principles .
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
1-(3-Methylphenyl)pyrrolidin-2-one has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound finds applications in the synthesis of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
Pyrrolidin-2-one: A parent compound with similar structural features but lacking the 3-methylphenyl group.
Pyrrolidin-2,5-dione: Another related compound with additional functional groups, offering different biological activities.
Prolinol: A derivative with a hydroxyl group, used in various synthetic applications.
Uniqueness: 1-(3-Methylphenyl)pyrrolidin-2-one stands out due to its enhanced chemical stability and diverse biological activities. The presence of the 3-methylphenyl group provides unique steric and electronic properties, making it a valuable scaffold in drug discovery.
Properties
IUPAC Name |
1-(3-methylphenyl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-9-4-2-5-10(8-9)12-7-3-6-11(12)13/h2,4-5,8H,3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAACMFZWHCPPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40310736 | |
Record name | 1-(3-methylphenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40310736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24059-72-1 | |
Record name | 1-(3-Methylphenyl)-2-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24059-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 231482 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024059721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC231482 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231482 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3-methylphenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40310736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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